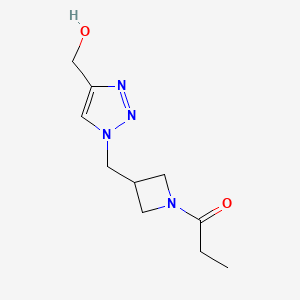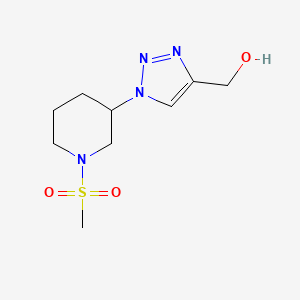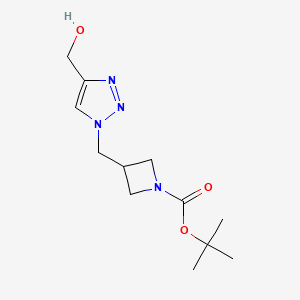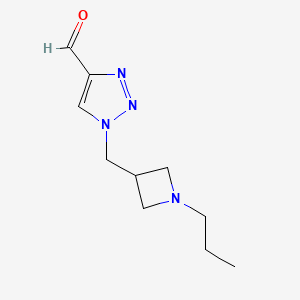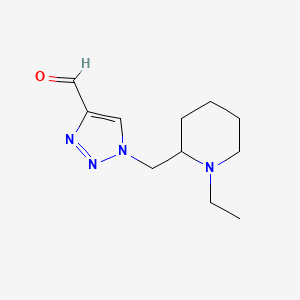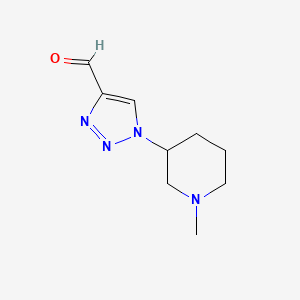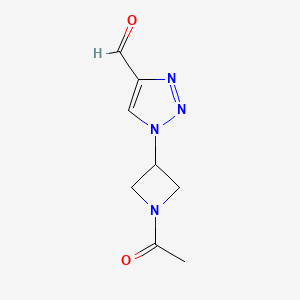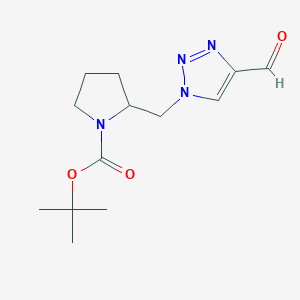
(1-(2-Azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
説明
(1-(2-Azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, or commonly known as AETFP, is a small molecule that has been studied extensively due to its unique properties. AETFP is a heterocyclic compound and is composed of a nitrogen atom, two carbon atoms, and four fluorine atoms. This molecule has been used for a variety of scientific research applications, including drug discovery, chemical synthesis, and biological studies. In recent years, AETFP has become an attractive target for drug development and has been studied for its potential to treat a variety of diseases.
科学的研究の応用
1. Catalytic Enantioselective Alkynylation
(1-(2-Azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol-related compounds have been used in catalytic systems for enantioselective alkynylation. A study demonstrated the use of a similar ligand, (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, to achieve high yields and excellent enantioselectivities in the catalytic addition of terminal alkynes to cyclic imines (Munck et al., 2017).
2. Synthesis of Pyrrolin-2-ones
Another application is in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in the preparation of agrochemicals or medicinal compounds. This synthesis involves the rearrangement of chlorinated pyrrolidin-2-ones (Ghelfi et al., 2003).
3. Intermolecular 1,3-Cycloaddition Reactions
Compounds related to (1-(2-Azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol have been utilized in intermolecular 1,3-cycloaddition reactions, leading to the formation of triazoline adducts, which are of interest in organic synthesis (Zanirato, 2002).
4. Corrosion Inhibition Studies
Triazole derivatives, structurally related to the compound , have been investigated as corrosion inhibitors for metals, demonstrating significant inhibition efficiencies (Ma et al., 2017).
5. Asymmetric Michael Addition
Another application is observed in the asymmetric Michael addition of malonate esters to nitroolefins, using bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol as a catalyst. This showcases the utility of such compounds in stereochemical control in organic reactions (Lattanzi, 2006).
特性
IUPAC Name |
[1-(2-azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N4O/c9-8(10,11)7-4-15(2-1-13-14-12)3-6(7)5-16/h6-7,16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNXOWDRISEPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCN=[N+]=[N-])C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



